molecular formula C40H44N2O18.2H2O B145237 N,N-Dimethylpradimicin E CAS No. 127985-23-3

N,N-Dimethylpradimicin E

カタログ番号: B145237
CAS番号: 127985-23-3
分子量: 840.8 g/mol
InChIキー: UKUPYHQDSAALDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dimethylpradimicin E is a semisynthetic derivative of the naturally occurring pradimicin family, a class of antifungal agents characterized by their benzo[a]naphthacene quinone backbone. It is synthesized via reductive alkylation of pradimicin E, a process that introduces two methyl groups at the amino functional group, significantly altering its physicochemical and pharmacological properties .

特性

CAS番号

127985-23-3

分子式

C40H44N2O18.2H2O

分子量

840.8 g/mol

IUPAC名

2-[[5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C40H44N2O18/c1-12-6-18-25(32(51)22(12)38(55)41-10-21(45)46)24-16(9-17-26(33(24)52)29(48)15-7-14(56-5)8-19(43)23(15)28(17)47)30(49)36(18)59-40-35(54)37(27(42(3)4)13(2)58-40)60-39-34(53)31(50)20(44)11-57-39/h6-9,13,20,27,30-31,34-37,39-40,43-44,49-54H,10-11H2,1-5H3,(H,41,55)(H,45,46)

InChIキー

UKUPYHQDSAALDA-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C

正規SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C

同義語

N,N-dimethylpradimicin E
N,N-DMPE

製品の起源

United States

科学的研究の応用

Antibacterial Activity

Mechanism of Action:
N,N-Dimethylpradimicin E exhibits potent antibacterial activity through the inhibition of bacterial RNA synthesis. This mechanism is crucial for its effectiveness against resistant strains of bacteria.

Case Studies:

  • In vitro studies have demonstrated that this compound is effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. These studies suggest that the compound could be a valuable addition to the antibiotic arsenal, particularly in treating infections caused by resistant strains .
  • A comparative analysis with other antibiotics revealed that this compound has a lower minimum inhibitory concentration (MIC) against certain pathogens, indicating its superior potency .

Anticancer Properties

Mechanism of Action:
Research indicates that this compound may also possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression.

Case Studies:

  • A study on human breast cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls. This suggests potential for development as an anticancer agent .
  • Further investigations into its effects on other cancer types, such as leukemia and lung cancer, are ongoing, with preliminary results indicating promising outcomes in inhibiting tumor growth .

Potential Use in Drug Formulations

This compound's solubility and stability profile make it an attractive candidate for formulation into drug delivery systems. Its compatibility with various excipients allows for the development of novel formulations aimed at enhancing bioavailability.

Case Studies:

  • Formulation studies have demonstrated that incorporating this compound into lipid-based delivery systems improves its pharmacokinetic properties, leading to enhanced therapeutic efficacy .
  • Research into nanoparticle encapsulation has shown improved targeting and reduced side effects in animal models, further supporting its potential in clinical applications .

Summary Table of Applications

Application AreaMechanismNotable Findings
Antibacterial ActivityInhibition of RNA synthesisEffective against resistant strains
Anticancer PropertiesInduction of apoptosisSignificant cell death in cancer lines
Drug FormulationsEnhanced solubility and stabilityImproved bioavailability in formulations

類似化合物との比較

Key Properties:

  • Antifungal Activity : Demonstrates superior in vitro activity against a broad spectrum of fungi compared to its parent compound, pradimicin A .
  • Water Solubility : The dimethyl modification enhances water solubility, addressing a critical limitation of native pradimicins, which are poorly soluble in aqueous media .
  • Toxicity Profile : Exhibits reduced acute toxicity in murine models compared to pradimicin A, with improved animal tolerance .

Comparison with Similar Compounds

The pradimicin derivatives N,N-dimethylpradimicin A, E, and FA-2 were synthesized and evaluated alongside the parent compounds. Below is a detailed comparison based on antifungal efficacy, solubility, and toxicity (Table 1).

Table 1: Comparative Analysis of N,N-Dimethylpradimicin Derivatives

Property N,N-Dimethylpradimicin A N,N-Dimethylpradimicin E N,N-Dimethylpradimicin FA-2
In Vitro Antifungal Activity Moderate Superior to pradimicin A Superior to pradimicin A
Water Solubility Moderate improvement Significant improvement Significant improvement
Acute Toxicity (Mice) High LD₅₀ Reduced LD₅₀ Reduced LD₅₀
In Vivo Efficacy Not tested Not tested Effective in 3 fungal models

Key Findings:

Antifungal Activity :

  • N,N-Dimethylpradimicins E and FA-2 showed enhanced in vitro activity compared to both pradimicin A and their dimethyl-A counterpart .
  • The dimethyl modification likely improves fungal cell membrane targeting, though the exact mechanism remains under investigation.

Solubility and Toxicity: N,N-Dimethylpradimicins E and FA-2 exhibited a 10–20-fold increase in water solubility compared to pradimicin A, enabling intravenous administration . Acute toxicity studies in mice revealed that dimethyl-E and FA-2 had LD₅₀ values >100 mg/kg, whereas dimethyl-A showed higher toxicity (LD₅₀ ~50 mg/kg) .

In Vivo Performance: N,N-Dimethylpradimicin FA-2 was the only derivative effective in three murine fungal infection models, including Candida albicans and Aspergillus fumigatus .

Structural and Functional Insights

  • Pradimicin A vs. E vs. FA-2 :

    • Pradimicin E and FA-2 differ from A in their sugar moieties and side chains, which influence binding to fungal mannan proteins .
    • The dimethyl group in FA-2 may enhance stability against enzymatic degradation, contributing to its in vivo success .

準備方法

Reductive Methylation of Pradimicin E

The primary preparation method involves reductive alkylation of pradimicin E hydrochloride. This approach introduces dimethylamine groups at the sugar moiety’s nitrogen atom, improving solubility without compromising bioactivity.

Reaction Conditions

  • Starting material : Pradimicin E hydrochloride (485 mg).

  • Reagents : Formaldehyde (37%, 1.6 mL) and sodium cyanoborohydride (NaBH₃CN, 240 mg).

  • Solvent system : Water (40 mL) and acetonitrile (40 mL) at pH 8.0.

  • Reaction time : 15 hours at 25°C.

The reaction progress is monitored via HPLC using a YMCA-301-3 ODS column with a phosphate buffer (pH 3.5) and acetonitrile gradient. The zwitterionic product is purified using Diaion HP-20 column chromatography, yielding 73% of N,N-dimethylpradimicin E.

Key Reaction Steps

  • pH Adjustment : The solution is adjusted to pH 8.0 with 1 N NaOH to deprotonate the amine group.

  • Reductive Methylation : Sequential addition of formaldehyde and NaBH₃CN facilitates dimethylation.

  • Workup : The solvent is removed under vacuum, and the residue is precipitated in acetone.

  • Chromatography : Final purification employs Diaion HP-20 with acetone-water (3:2, pH 3.0).

Analytical Characterization

Spectroscopic Validation

The structure of this compound is confirmed through:

  • FAB-MS : m/z 841 (M+H)⁺.

  • ¹H NMR (400 MHz, DMSO-d₆) : Key signals include δ 2.83 (6H, br, N(CH₃)₂), 6.77 (2H, s, exchangeable with D₂O), and 8.65 (1H, t, NH).

  • UV-Vis : λₘₐₐ in 0.01 N NaOH at 233.6 nm (ε = 32,900), 319.2 nm (ε = 15,500), and 497.6 nm (ε = 15,100).

Table 1: Comparative Physicochemical Properties

PropertyPradimicin EThis compound
Molecular FormulaC₃₈H₄₂N₂O₁₈C₄₀H₄₄N₂O₁₈
Molecular Weight814.75840.78
Water Solubility (mg/mL)<1>50
Melting Point (°C)195–200214–218 (dec)

Purity and Elemental Analysis

Combustion analysis confirms the empirical formula:

  • Calculated : C 55.36%, H 5.46%, N 3.23%.

  • Found : C 55.26%, H 5.45%, N 3.19%.

Optimization and Scalability

Solvent and pH Effects

  • Acetonitrile-Water Ratio : A 1:1 ratio balances reactant solubility and reaction kinetics.

  • pH Control : Maintaining pH 8.0 prevents decomposition of NaBH₃CN while ensuring efficient methylation.

Yield Improvement Strategies

  • Temperature : Room temperature (25°C) minimizes side reactions.

  • Catalyst Loading : Excess NaBH₃CN (2.5 equiv) drives the reaction to completion.

Comparative Efficacy and Applications

Antifungal Activity

This compound exhibits superior in vitro activity against Candida albicans (MIC = 3.13 μg/mL) compared to pradimicin A (MIC = 6.25 μg/mL).

Table 2: Antifungal MIC Values (μg/mL)

OrganismPradimicin AThis compoundAmphotericin B
Candida albicans6.253.130.78
Aspergillus fumigatus12.56.251.56

Pharmacokinetic Advantages

  • Water Solubility : >50 mg/mL vs. <1 mg/mL for pradimicin A.

  • Acute Toxicity (LD₅₀) : 125 mg/kg in mice, a 2.5-fold improvement over the parent compound.

Industrial-Scale Considerations

Cost and Raw Material Availability

  • Pradimicin E Source : Fermentation using Actinomadura spp., followed by extraction.

  • Formaldehyde Handling : Requires controlled conditions to prevent polymerization.

Q & A

Q. What is the synthetic pathway for N,N-Dimethylpradimicin E, and how does structural modification enhance its properties?

this compound is synthesized via reductive alkylation of pradimicin E, introducing dimethylamine groups to the parent structure. This modification significantly improves water solubility and reduces acute toxicity in murine models while retaining antifungal activity. The dimethyl group enhances molecular interactions with fungal cell membranes, contributing to broader therapeutic potential compared to non-alkylated analogs .

Q. Which in vitro assays are standard for evaluating the antifungal efficacy of this compound?

Antifungal activity is typically assessed using broth microdilution assays against Candida spp. and Aspergillus spp., with minimum inhibitory concentration (MIC) values compared to pradimicin A. Studies show this compound exhibits 2–4-fold lower MICs than the parent compound, indicating enhanced potency .

Q. How is acute toxicity evaluated for this compound in preclinical studies?

Acute toxicity is measured in murine models via intraperitoneal or intravenous administration, monitoring survival rates, organ histopathology, and biochemical markers (e.g., liver/kidney function). This compound demonstrates improved tolerance over pradimicin A, with LD₅₀ values increasing by 30–50% .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy of N,N-Dimethylpradimicin derivatives?

Discrepancies often arise from pharmacokinetic factors (e.g., solubility, metabolic stability). To address this, researchers use:

  • Dose optimization : Pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing regimens with tissue penetration.
  • Formulation adjustments : Co-solvents or liposomal encapsulation to enhance bioavailability.
  • In vivo infection models : Murine systemic candidiasis or aspergillosis models to validate efficacy under physiologically relevant conditions .

Q. How do researchers validate the purity of this compound in compliance with pharmacopeial standards?

Purity is verified using gas–liquid chromatography (GLC) or high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as outlined in USP guidelines for related dimethylamine derivatives. Method validation includes specificity, linearity, and robustness testing .

Q. What mechanistic insights explain the enhanced antifungal activity of this compound?

The dimethyl group increases membrane permeability, enabling stronger binding to fungal cell wall components (e.g., mannan). Spectroscopic and competitive binding assays reveal a 3-fold higher affinity for mannan compared to pradimicin A, correlating with improved fungicidal activity .

Q. How are preclinical studies designed to meet NIH reporting standards for this compound?

Studies follow NIH preclinical checklists, including:

  • Animal model justification : Selection of immunosuppressed murine models for systemic fungal infections.
  • Statistical rigor : Power analysis to determine sample sizes and blinded endpoint assessments.
  • Data transparency : Full disclosure of survival curves, toxicity thresholds, and raw MIC data .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the solubility-toxicity trade-off in N,N-Dimethylpradimicin derivatives?

While this compound shows improved solubility and reduced toxicity, some analogs (e.g., FA-2 derivatives) may exhibit variability due to batch-dependent impurities. Mitigation strategies include:

  • Reproducibility checks : Repeating synthesis under controlled conditions (e.g., inert atmosphere).
  • Comprehensive characterization : Pairing HPLC purity data with nuclear magnetic resonance (NMR) to confirm structural consistency .

Key Research Findings Table

Parameter This compound Pradimicin A Reference
Water Solubility (mg/mL)12.50.8
MIC₉₀ for Candida albicans1.2 µg/mL4.8 µg/mL
Murine LD₅₀ (mg/kg)12080
In Vivo Efficacy (Survival%)85% (Systemic Candidiasis)45%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。